![molecular formula C12H10N4O4S B2549033 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872628-49-4](/img/structure/B2549033.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

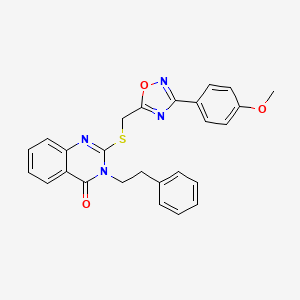

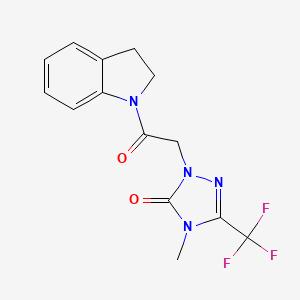

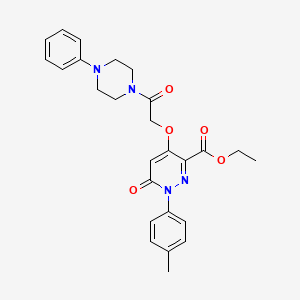

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives typically involves a two-step chemical synthesis. For instance, different amino benzothiazoles were chloroacetylated and further reacted with substituted piperazines in the presence of a base to obtain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . Similarly, other papers describe the synthesis of related compounds through reactions involving acetyl chloride and corresponding heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .

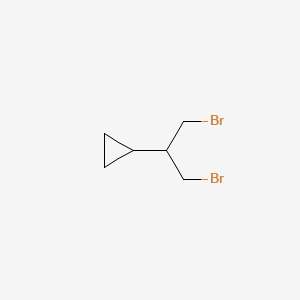

Molecular Structure Analysis

The molecular structure of N-substituted acetamide derivatives is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These techniques help confirm the chemical structure of the synthesized compounds. The molecular docking experiments, as mentioned in paper , could also provide insights into the binding interactions of similar compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-substituted acetamide derivatives are typically nucleophilic substitution reactions where an amino group reacts with an acyl chloride or similar acylating agent to form the acetamide linkage . The specific reactions for the compound would likely involve the formation of the 1,2,4-triazine ring and its subsequent thio-substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are not explicitly detailed in the provided papers. However, these properties can be inferred from the general behavior of similar compounds. They are likely to have moderate to low solubility in water, with solubility improving in polar organic solvents. The presence of aromatic and heterocyclic rings in the structure suggests that these compounds may exhibit significant UV absorption, which could be useful in spectroscopic analysis .

Relevant Case Studies

The provided papers include case studies where the synthesized N-substituted acetamide derivatives were evaluated for various biological activities. For example, some compounds showed anti-inflammatory activity by carrageenan-induced paw edema method , positive inotropic activity in isolated rabbit heart preparations , anti-HIV activity using the MTT method , and antitumor activities in vitro against human cancer cell lines . These studies demonstrate the potential therapeutic applications of N-substituted acetamide derivatives and could serve as a basis for the evaluation of the compound .

Applications De Recherche Scientifique

Synthesis and Characterization

Ultrasound-Assisted Synthesis

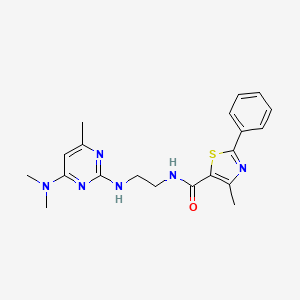

The compound has been synthesized using an ultrasound-assisted method, which provides significant reductions in reaction times and higher yields compared to traditional methods. This approach involves the 1,3-dipolar cycloaddition reaction between 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivatives and different alkynes, catalyzed by CuSO4·5H2O/sodium ascorbate, demonstrating an efficient way to produce 1,2,3-triazoles tethering bioactive benzothiazole nucleus with potential antibacterial applications (Rezki, 2016).

Biological Activities

Antibacterial Evaluation

The synthesized compounds, following the mentioned methodology, were evaluated for their antibacterial activity against various bacterial strains, including gram-positive and gram-negative bacteria, as well as fungal strains. The compounds displayed promising antimicrobial activities, with Minimum Inhibition Concentrations (MIC) ranging from 4 to 16 μg/mL, suggesting their potential as novel antibacterial agents (Rezki, 2016).

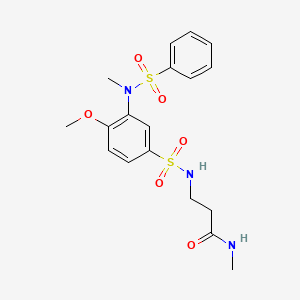

Anti-inflammatory Activity and p38α MAP Kinase Inhibition

N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives were synthesized and showed significant in vitro and in vivo anti-inflammatory activity, as well as p38α MAP kinase inhibition. The findings indicate that these compounds could serve as leads for the development of new anti-inflammatory drugs (Tariq et al., 2018).

Antimalarial and COVID-19 Drug Potential

A theoretical investigation into some antimalarial sulfonamides, including related compounds, utilized computational calculations and molecular docking studies to reveal their potential as COVID-19 drugs. These studies highlight the versatility of such compounds in addressing emerging health challenges (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c17-10-4-13-16-12(15-10)21-5-11(18)14-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHXILPBTWPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)